molecular formula C14H12BrNO2 B6353304 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol CAS No. 17696-48-9

2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B6353304
CAS No.: 17696-48-9
M. Wt: 306.15 g/mol
InChI Key: IKETWNOKIWCWJQ-UHFFFAOYSA-N
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Description

2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol is an organic compound with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . This compound is characterized by the presence of a bromophenyl group, an imino group, and a methoxyphenol group. It is primarily used in research settings and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

The primary targets of the compound “2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol” are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its primary targets and their roles would require further experimental studies.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the targets and mode of action are identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-bromoaniline and 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and imines, depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(4-iodophenyl)imino]methyl}-6-methoxyphenol
  • 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol

Uniqueness

2-{(E)-[(4-bromophenyl)imino]methyl}-6-methoxyphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the methoxy group can increase the compound’s lipophilicity, potentially improving its bioavailability.

Properties

IUPAC Name

2-[(4-bromophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKETWNOKIWCWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425312
Record name Phenol, 2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623150-88-9, 17696-48-9
Record name Phenol, 2-[(E)-[(4-bromophenyl)imino]methyl]-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-BROMOPHENYLIMINO)-6-METHOXY-O-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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